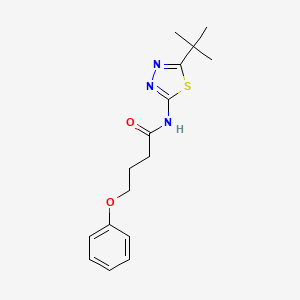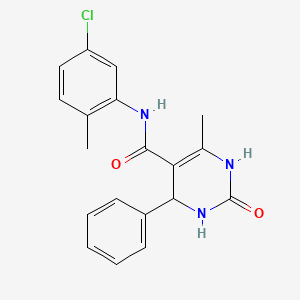
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the survival and proliferation of cancer cells.
Wirkmechanismus
BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells in various types of cancer. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide selectively inhibits BTK by binding to its active site, thereby blocking downstream signaling pathways that promote cancer cell growth and survival. This leads to cell cycle arrest, apoptosis, and ultimately, tumor regression.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, which are key regulators of the apoptotic pathway. It also inhibits the phosphorylation of downstream targets of BTK, such as AKT and ERK, which are involved in cell survival and proliferation. In addition, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide has been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax, by modulating the tumor microenvironment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide is its high potency and selectivity for BTK, which makes it a promising candidate for cancer therapy. However, its efficacy may be limited by the development of resistance mechanisms, such as mutations in BTK or upregulation of alternative signaling pathways. In addition, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide has shown some toxicity in preclinical studies, particularly in the gastrointestinal tract and liver, which may limit its clinical use.
Zukünftige Richtungen
Future research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide should focus on understanding the mechanisms of resistance and developing strategies to overcome them. This may involve the combination of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide with other agents that target alternative signaling pathways or the development of second-generation BTK inhibitors with improved efficacy and safety profiles. In addition, further studies are needed to determine the optimal dosing and scheduling of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide in clinical trials, as well as its potential use in combination with other anticancer agents.
Synthesemethoden
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide involves the reaction between 5-tert-butyl-1,3,4-thiadiazol-2-amine and 4-phenoxybutanoic acid chloride in the presence of triethylamine. The reaction proceeds through an intermediate, which is then treated with trifluoroacetic acid to yield the final product. The purity of the product is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide has been extensively studied for its potential use in the treatment of various types of cancer, including chronic lymphocytic leukemia, mantle cell lymphoma, and multiple myeloma. It has shown promising results in preclinical studies, demonstrating potent inhibition of BTK and significant antitumor activity in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)14-18-19-15(22-14)17-13(20)10-7-11-21-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRCILHURQDUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(3-ethoxy-4-hydroxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5051372.png)
![5-methyl-4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5051390.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5051394.png)
![tetraethyl 2,2'-(3,7-dioxo-3,7-dihydro-1H,5H-furo[3,4-f][2]benzofuran-1,5-diylidene)dimalonate](/img/structure/B5051395.png)

![7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5051419.png)
![2-[(4-propoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5051427.png)
![3-chloro-4-{[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5051433.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2,4-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5051439.png)
![cyclooctyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5051441.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5051445.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5051462.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B5051466.png)